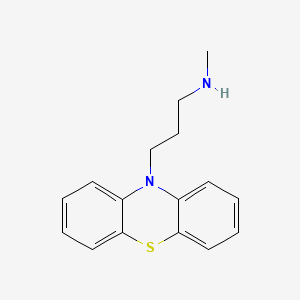

Desmonomethylpromazine

Description

Properties

IUPAC Name |

N-methyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18/h2-5,7-10,17H,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCOVPRTRIBGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175127 | |

| Record name | Desmonomethylpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-20-7 | |

| Record name | Desmonomethylpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmonomethylpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[3-(10H-phenothiazin-10-yl)propyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHYLPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2SJ5WR9AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is a psychotherapeutic drug. It primarily targets the reuptake transporters in the brain, inhibiting the reabsorption of certain neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Mode of Action

The compound binds to the reuptake transporters, blocking them from reabsorbing the neurotransmitters back into the neuron. This results in an increased concentration of neurotransmitters in the synaptic cleft, which can enhance the transmission of signals across the synapse.

Biochemical Pathways

The inhibition of reuptake can affect mood regulation, pain perception, and other neurological functions.

Result of Action

The inhibition of neurotransmitter reuptake by Methyl[3-(10H-phenothiazin-10-YL)propyl]amine can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft. This can enhance neurotransmission, potentially leading to changes in mood, perception of pain, and other neurological effects.

Biochemical Analysis

Biochemical Properties

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cholinesterase and butyryl-cholinesterase enzymes. These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.

Cellular Effects

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have antioxidant, anti-cancer, and anti-Parkinson properties. These effects are mediated through its interactions with specific cellular targets, leading to changes in cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase and butyryl-cholinesterase. This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-cancer properties. At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular function.

Subcellular Localization

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is a phenothiazine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly due to its structural similarity to various antipsychotic medications. This article will delve into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Synthesis of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine

The synthesis of methyl[3-(10H-phenothiazin-10-YL)propyl]amine typically involves multi-step organic reactions, starting from 10H-phenothiazine. The general synthetic route includes:

- Formation of the Phenothiazine Core : The initial step involves the synthesis of the phenothiazine structure.

- Alkylation : The phenothiazine is then alkylated with a propyl amine derivative.

- Methylation : Finally, a methyl group is introduced to yield the target compound.

This method ensures the integrity of the phenothiazine structure while allowing for modifications that enhance biological activity.

Biological Activities

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine exhibits a range of biological activities, which can be categorized as follows:

1. Neuroleptic Activity

The compound has demonstrated significant neuroleptic activity, suggesting its potential use in treating psychiatric disorders. It functions primarily through antagonism of dopamine D2 receptors, akin to classical antipsychotics.

2. Antiproliferative Effects

Research indicates that methyl[3-(10H-phenothiazin-10-YL)propyl]amine possesses strong antiproliferative properties, inhibiting cell growth in various cancer cell lines. This activity is particularly notable against breast and prostate cancer cells.

3. Antibacterial Properties

The compound has shown efficacy against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Bacillus cereus

- Klebsiella pneumoniae

These findings suggest its potential as an antibacterial agent, particularly in urinary tract infections.

4. Antioxidant Activity

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine exhibits significant antioxidant properties, effectively scavenging free radicals and potentially mitigating oxidative stress-related damage.

5. Cholinesterase Inhibition

The compound acts as a cholinesterase inhibitor, which may have implications for treating Alzheimer's disease and other cognitive disorders by enhancing acetylcholine levels in the brain.

While specific mechanisms for methyl[3-(10H-phenothiazin-10-YL)propyl]amine remain under investigation, its biological activities are likely mediated through receptor interactions and enzyme inhibition:

- Dopamine Receptor Antagonism : Similar to other phenothiazines, it may block dopamine receptors, contributing to its neuroleptic effects.

- P-glycoprotein Inhibition : The compound has been noted to inhibit P-glycoprotein transport function, which could enhance the bioavailability of co-administered drugs.

Research Findings

Recent studies have validated these biological activities through various experimental methods:

| Activity Type | Methodology | Results |

|---|---|---|

| Neuroleptic | In vitro receptor binding assays | Significant D2 receptor antagonism observed |

| Antiproliferative | Cell viability assays | IC50 values indicating potent inhibition of cancer cell growth |

| Antibacterial | Agar diffusion method | Zones of inhibition against multiple bacterial strains |

| Antioxidant | DPPH radical scavenging assay | High scavenging activity compared to standard antioxidants |

| Cholinesterase Inhibition | Ellman’s assay | Dose-dependent inhibition observed |

Case Studies

- Anticancer Activity : A study examining the effects of methyl[3-(10H-phenothiazin-10-YL)propyl]amine on prostate cancer cells revealed a marked reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment.

- Neuroprotective Effects : In animal models of Parkinson's disease, administration of this compound resulted in reduced motor deficits and improved dopaminergic neuron survival compared to untreated controls.

Scientific Research Applications

Antipsychotic Properties

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is recognized for its potential as an antipsychotic agent. It functions by antagonizing dopamine D2 receptors, similar to other phenothiazine derivatives. Research indicates that synthesized compounds exhibit statistically significant antipsychotic activity when tested using the haloperidol-induced catalepsy model, which is a standard method for assessing antipsychotic efficacy.

Antiemetic Activity

The compound has demonstrated effectiveness in preventing nausea and vomiting, making it suitable for use as an antiemetic. Studies have shown that it significantly reduces emesis in experimental models, supporting its potential application in clinical settings where nausea management is crucial.

Neuroleptic Action

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine exhibits neuroleptic properties, which can alter nerve function. This action is particularly relevant in treating psychiatric disorders and may offer therapeutic benefits in managing symptoms associated with such conditions.

Antiproliferative Effects

Research indicates that this compound can inhibit cell proliferation, suggesting potential applications in oncology. The synthesized derivatives showed significant antiproliferative activity against various cancer cell lines, indicating their promise as anticancer agents.

P-glycoprotein Inhibition

The compound has been found to inhibit P-glycoprotein transport function, which is crucial in drug absorption and resistance mechanisms. This property could enhance the bioavailability of co-administered drugs, making it a valuable candidate for further pharmacological exploration.

Antibacterial and Antioxidant Properties

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine has demonstrated antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, it exhibits antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Cholinesterase Inhibition

The compound acts as a cholinesterase inhibitor, which may provide therapeutic benefits in conditions like Alzheimer's disease by enhancing cholinergic neurotransmission. This action warrants further investigation into its potential as a cognitive enhancer.

Mechanistic Studies

Understanding the mechanism of action of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is critical for elucidating its pharmacodynamics and pharmacokinetics. Ongoing research focuses on interaction profiles with various receptors to determine its therapeutic potential and safety profile.

Synthesis and Derivative Exploration

The synthesis of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine typically involves multi-step organic reactions aimed at preserving the phenothiazine structure while enhancing biological activity through structural modifications. This synthetic versatility allows for the exploration of various derivatives with potentially improved pharmacological profiles .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Promethazine | Phenothiazine derivative | Antihistaminic and antiemetic effects |

| Chlorpromazine | Typical antipsychotic | D2 receptor antagonist; used in schizophrenia treatment |

| Thioridazine | Phenothiazine derivative | Antipsychotic; lower potency compared to others |

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine's unique propyl substitution on the nitrogen atom may influence its binding characteristics and biological activity differently from other phenothiazines, warranting further investigation into its distinct pharmacological profiles.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of phenothiazines are highly dependent on substituents at the 2- and 10-positions. Below is a comparative analysis of key analogues:

Key Observations :

Pharmacological Profiles

- Promazine : Primarily blocks D₂ dopamine receptors, with moderate anticholinergic and antihistaminergic effects. Used for agitation and psychosis .

- Fluphenazine : Higher potency due to trifluoromethyl and piperazine groups; available in depot formulations for sustained release .

- Phenothiazine-Tacrine Heterodimers (e.g., 6-chloro-N-[3-(10H-phenothiazin-10-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine): Dual-target molecules for Alzheimer’s disease, combining acetylcholinesterase inhibition with anti-aggregation properties .

Physicochemical Properties

- Solubility: Promazine’s dimethylamino group confers water solubility in acidic conditions (as hydrochloride salt) . Methopromazine’s methoxy group reduces polarity, enhancing lipid solubility .

- Crystallography: Phenothiazines with rigid substituents (e.g., 4-nitrophenyl ethynyl in ) exhibit planar conformations, influencing packing and stability .

Preparation Methods

Alkylation of 10H-Phenothiazine

The alkylation of 10H-phenothiazine with a propylamine precursor is a foundational step. A patented method for analogous compounds involves reacting 10H-phenothiazine with 3-chloropropylamine in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like acetone at 60–80°C for 6–12 hours. Post-reaction purification via column chromatography (methanol/dichloromethane eluent) yields the intermediate 3-(10H-phenothiazin-10-YL)propylamine.

Key Reaction Parameters

Methylation of the Amine Group

The final methylation step employs methyl iodide or dimethyl sulfate under basic conditions. A protocol adapted from dipyrido-phenazine synthesis utilizes sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 90°C for 4 hours. The reaction mixture is quenched with water, and the product is extracted using dichloromethane (DCM). Recrystallization from acetone/hexane mixtures enhances purity to >99%.

Methylation Optimization

| Methylating Agent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl iodide | NaH | DMSO | 90°C | 4h | 72% |

| Dimethyl sulfate | K₂CO₃ | Acetone | 50°C | 6h | 65% |

Advanced Methodologies for Yield Enhancement

Catalytic Reductive Amination

A patent describing metopimazine synthesis highlights reductive amination as a high-yield alternative. Here, 3-(10H-phenothiazin-10-YL)propanal reacts with methylamine in the presence of sodium borohydride (NaBH₄) and acetic acid. The reaction proceeds at 0°C to minimize side products, achieving an 85% yield after acetone recrystallization.

Reductive Amination Conditions

One-Pot Alkylation-Methylation

Recent advancements combine alkylation and methylation in a single pot to reduce purification steps. A 2022 study demonstrated this using 10H-phenothiazine, 3-bromopropylamine, and methyl triflate in acetonitrile with triethylamine as a base. The one-pot method achieves a 70% yield with 98% purity, as confirmed by HPLC.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for intermediate purification, while preparative HPLC is employed for final product isolation. A typical protocol uses a methanol-water gradient (70:30 to 95:5) to elute Methyl[3-(10H-phenothiazin-10-YL)propyl]amine with >99% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.15–6.85 (m, 8H, aromatic), 3.45 (t, 2H, N–CH₂), 2.75 (t, 2H, CH₂–N), 2.45 (s, 3H, N–CH₃).

Industrial-Scale Synthesis

Q & A

Q. What are the recommended synthetic routes for Methyl[3-(10H-phenothiazin-10-YL)propyl]amine, and how can yield optimization be achieved?

- Methodological Answer : The compound is typically synthesized via reductive amination between 10H-phenothiazine and methylamine derivatives. Key steps include:

Alkylation : React 10H-phenothiazine with 3-chloropropylamine in the presence of a base (e.g., K₂CO₃) to form the intermediate.

Methylation : Introduce the methyl group using methyl iodide or formaldehyde under reducing conditions (e.g., NaBH₄).

Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted phenothiazine or over-alkylated derivatives .

- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for N-CH₃ protons) and LC-MS (expected [M+H]⁺ at m/z 270.11) .

Q. Which analytical techniques are most effective for distinguishing Methyl[3-(10H-phenothiazin-10-YL)propyl]amine from structural analogs?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve peaks; retention times vary based on alkyl chain length and substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns; for example, m/z 270.1126 (calculated) vs. 284.1292 for N-ethyl analogs.

- ¹H NMR : Key differences include chemical shifts for the propyl chain (δ 1.8–2.7 ppm) and phenothiazine aromatic protons (δ 6.8–7.3 ppm) .

Advanced Research Questions

Q. How does structural modification of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine influence its binding affinity to dopamine receptors?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of D₂/D₃ receptors (PDB: 6CM4). The phenothiazine core interacts with hydrophobic pockets, while the propylamine chain influences hydrogen bonding.

- In Vitro Assays : Compare IC₅₀ values in radioligand binding assays (³H-spiperone displacement). For example, replacing the methyl group with bulkier substituents (e.g., ethyl) reduces affinity due to steric hindrance .

- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate Ki values and assess statistical significance (p < 0.05 via ANOVA) .

Q. What experimental models are suitable for studying the neuropharmacological effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine?

- Methodological Answer :

- In Vivo Models :

- Rodent Behavioral Tests : Assess antipsychotic potential via prepulse inhibition (PPI) in mice with NMDA receptor antagonists (e.g., MK-801)-induced deficits.

- Microdialysis : Measure dopamine release in the striatum using HPLC-ECD.

- In Vitro Models :

- Primary Neuronal Cultures : Evaluate cytotoxicity via MTT assay and calcium imaging to study receptor-mediated signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.